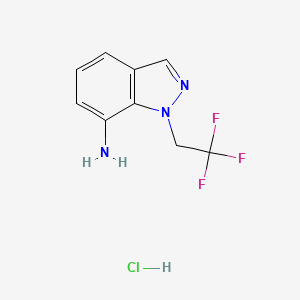
tert-butyl (2R)-2-(methylamino)butanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (2R)-2-(methylamino)butanoate hydrochloride, commonly referred to as T-BUT, is an organic compound with a molecular structure consisting of a tertiary amine, a tertiary butyl group, and a hydrochloride group. It is a colorless, crystalline solid with an odor similar to that of ammonia. T-BUT has a wide range of applications in the laboratory, including synthesis, analytical chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
T-BUT is used as a reagent in scientific research, particularly in the fields of biochemistry and analytical chemistry. It is used as an intermediate in the synthesis of compounds such as antibiotics, antiviral agents, and hormones. It is also used as a catalyst in the synthesis of peptides and proteins. Additionally, T-BUT is used as a reagent for the analysis of organic compounds and for the determination of their molecular weight.
Wirkmechanismus
T-BUT acts as a proton donor, which means that it can donate protons to other molecules. This property allows it to be used as a catalyst in the synthesis of peptides and proteins. Additionally, T-BUT can act as a reducing agent, which means that it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
T-BUT is a weak acid, and as such, it can act as a pH buffer in biochemical systems. This property allows it to be used to stabilize proteins and other molecules in solution. Additionally, T-BUT can act as an inhibitor of enzymes, meaning that it can reduce the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using T-BUT in the laboratory is its low cost and availability. Additionally, it is relatively easy to handle and store, and it is non-toxic. However, T-BUT is not very soluble in water, and it can react with other molecules in solution, making it difficult to use in some experiments.
Zukünftige Richtungen
Some potential future directions for the use of T-BUT in the laboratory include its use as a catalyst in the synthesis of peptides and proteins, its use as a reagent for the analysis of organic compounds, and its use as a reagent for the determination of the molecular weight of compounds. Additionally, T-BUT could be used as a pH buffer in biochemical systems, and it could be used as an inhibitor of enzymes. Finally, T-BUT could be used as a reducing agent in organic synthesis.
Synthesemethoden
T-BUT can be synthesized by a variety of methods, including the reaction of tert-butylamine with methyl butanoate in the presence of an acid catalyst. This reaction produces a mixture of two isomers, tert-butyl (2R)-2-(methylamino)butanoate hydrochloride- and 2S-T-BUT. The tert-butyl (2R)-2-(methylamino)butanoate hydrochloride- isomer can be isolated from the mixture by chromatography.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(methylamino)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRBOQHJPOTODY-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid](/img/structure/B6609623.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)


![1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid](/img/structure/B6609654.png)

![tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6609670.png)

![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)


![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)
